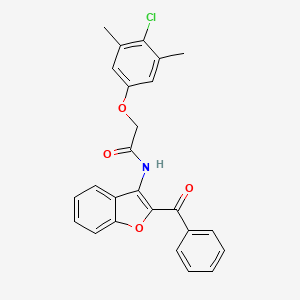
N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as BZML, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZML belongs to the class of benzofuran derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds similar to N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide have been studied for their vibrational spectra and electronic properties. Research on benzothiazolinone acetamide analogs demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, these compounds displayed significant non-linear optical (NLO) activity, suggesting their utility in photovoltaic cells. Molecular docking studies also revealed their binding interactions with cyclooxygenase 1 (COX1), indicating potential for ligand-protein interaction studies (Mary et al., 2020).
Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, highlighting their potential as pesticides. The structural analysis provided detailed information on peak positions, intensities, and unit-cell parameters, which are crucial for understanding the compound's properties and potential applications in developing new pesticides (Olszewska et al., 2011).
Anticonvulsant Agent Development
A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for anticonvulsant activity. These studies indicated their efficacy in preventing seizure spread at low doses, comparable to phenytoin, suggesting their potential as anticonvulsant agents (Shakya et al., 2016).
properties
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-15-12-18(13-16(2)22(15)26)30-14-21(28)27-23-19-10-6-7-11-20(19)31-25(23)24(29)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUYXGQWVDIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)
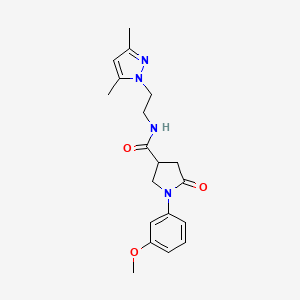
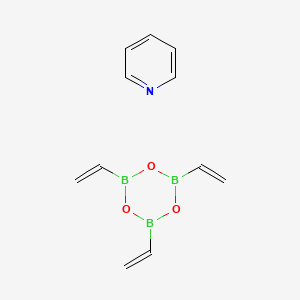

![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
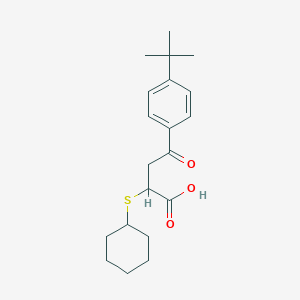

![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)

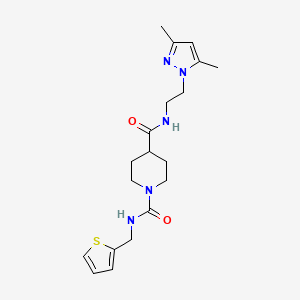
![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)
